tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2167074-40-8
VCID: VC5948035
InChI: InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-7-12(8-14)4-5-16-9(12)6-13/h9H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCOC2CI
Molecular Formula: C12H20INO3
Molecular Weight: 353.2

tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

CAS No.: 2167074-40-8

Cat. No.: VC5948035

Molecular Formula: C12H20INO3

Molecular Weight: 353.2

* For research use only. Not for human or veterinary use.

tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate - 2167074-40-8

Specification

CAS No. 2167074-40-8
Molecular Formula C12H20INO3
Molecular Weight 353.2
IUPAC Name tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Standard InChI InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-7-12(8-14)4-5-16-9(12)6-13/h9H,4-8H2,1-3H3
Standard InChI Key GYGNBHZKLFYEBE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCOC2CI

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound features a spirocyclic core comprising a 6-oxa-2-azaspiro[3.4]octane system, where oxygen and nitrogen atoms occupy adjacent positions in the heterocyclic rings. The iodomethyl group (-CH₂I) at the 5-position introduces steric bulk and electrophilic reactivity, while the tert-butyloxycarbonyl (Boc) group at the 2-position enhances solubility and stability.

Physicochemical Characteristics

Key molecular properties, computed and verified via PubChem, include:

PropertyValue
Molecular FormulaC₁₂H₂₀INO₃
Molecular Weight353.20 g/mol
IUPAC Nametert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
InChI KeyGYGNBHZKLFYEBE-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CC2(C1)CCOC2CI

The spirocyclic structure imposes conformational rigidity, which may influence its interactions with biological targets or synthetic intermediates.

Synthetic Strategies

Core Spirocyclic Formation

Spirocyclic frameworks are typically constructed via cyclization reactions. For this compound, a plausible route involves:

  • Ring-Closing Metathesis: A diene precursor undergoes cyclization using a Grubbs catalyst to form the oxa-aza bicyclic system.

  • Iodomethyl Introduction: Subsequent alkylation with iodomethane under basic conditions (e.g., NaH in THF) installs the iodomethyl group.

Boc Protection

The Boc group is introduced early in the synthesis to protect the secondary amine, typically via reaction with di-tert-butyl dicarbonate in the presence of a base like DMAP.

Chemical Reactivity

Nucleophilic Substitution

The iodomethyl group participates in Sₙ2 reactions, where iodide acts as a leaving group. For example:

  • Amine Alkylation: Reaction with primary amines yields secondary amines:

    R-NH2+C12H20INO3R-NH-CH2Spiro+HI\text{R-NH}_2 + \text{C}_{12}\text{H}_{20}\text{INO}_3 \rightarrow \text{R-NH-CH}_2-\text{Spiro} + \text{HI}
  • Thiol-Ether Formation: Treatment with thiols produces thioether derivatives, useful in bioconjugation.

Oxidation and Reduction

  • Oxidation: The iodomethyl group can be oxidized to a carbonyl using ozone or KMnO₄, though overoxidation risks ring cleavage.

  • Reduction: LiAlH₄ reduces the iodide to a methyl group, yielding tert-butyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The Boc group facilitates iterative modifications, enabling SAR studies on the spirocyclic core.

  • Prodrug Development: The iodide moiety can be replaced with prodrug linkers for targeted drug delivery.

Material Science

Spirocyclic compounds are explored as ligands in catalysis or monomers for high-performance polymers due to their thermal stability.

Comparative Analysis with Structural Analogs

CompoundKey ModificationReactivity/Bioactivity
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylateHydroxyl at C8Enhanced hydrogen bonding
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylateSulfur replaces oxygenIncreased lipophilicity

The iodomethyl derivative’s unique balance of reactivity and stability positions it as a superior candidate for synthetic diversification.

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